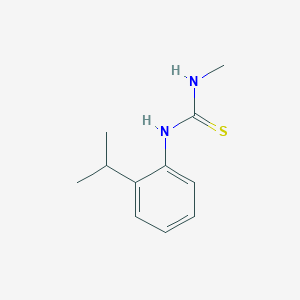
1-Methyl-3-(2-propan-2-ylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-propan-2-ylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea can be synthesized through the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, producing thioureas in excellent yields .
Industrial Production Methods: Industrial production of thiourea derivatives typically involves large-scale reactions using similar synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thioureas into corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinic or sulfonic acids, while substitution reactions can produce various substituted thiourea derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(2-propan-2-ylphenyl)thiourea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-propan-2-ylphenyl)thiourea involves its interaction with molecular targets and pathways. Thioureas can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, thioureas have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through competitive binding, where the thiourea derivative competes with the natural substrate for the enzyme’s active site.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-2-thiourea: Similar in structure but lacks the isopropyl group.
1-Methyl-3-propyl-2-thiourea: Similar but with a propyl group instead of the isopropyl group.
Uniqueness: 1-Methyl-3-(2-propan-2-ylphenyl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and, consequently, its ability to interact with biological membranes and targets.
Propriétés
IUPAC Name |
1-methyl-3-(2-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCHIUZRCXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
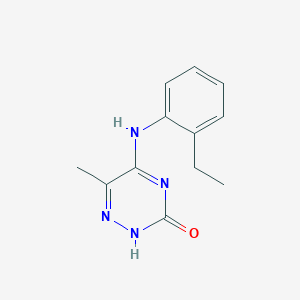

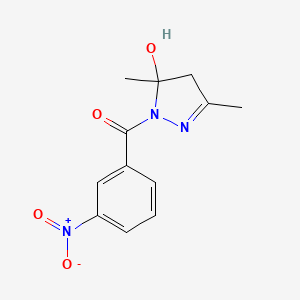
![(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5058168.png)

![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)
![N-(4-fluorobenzyl)-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058184.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5058199.png)
![5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5058205.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5058216.png)
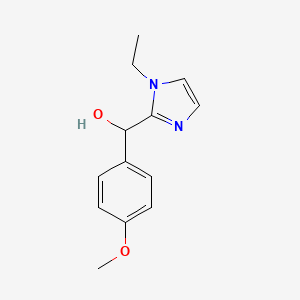
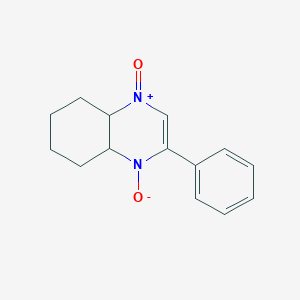
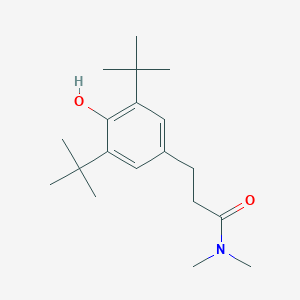
![3a-[4-(2,5-Dioxo-6a-phenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazol-3a-yl)phenyl]-6a-phenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B5058250.png)
